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Compound of Interest |

Compound Name: 2-Propylsulfanylmethyl-furan
CAS No.: 1883-77-8
Cat. No.: B14005115

Get Quote

Introduction & Chemical Identity

2-Propylsulfanylmethyl-furan, frequently referred to in industrial literature as furfuryl propyl
sulfide, is a highly specialized thioether furan derivative. Structurally, it consists of a furan
aromatic ring substituted at the 2-position with a propylsulfanylmethyl moiety. This unique
structural motif—combining the electron-rich oxygen heterocycle of furan with a flexible,
lipophilic alkyl thioether chain—confers distinct organoleptic, physicochemical, and
pharmacological properties.

Historically utilized as a potent flavor-modifying agent in the food and beverage industry
(particularly for coffee, roasted meats, and allium-type profiles) , recent literature and ingredient
databases also highlight its potential in dermatological and pharmacological applications as a
natural anti-irritant with anti-histaminic properties .

Understanding the precise chemical behavior, synthesis, and analytical characterization of 2-
propylsulfanylmethyl-furan is critical for formulation scientists and medicinal chemists looking
to leverage its unique properties.
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Physicochemical Properties

The molecular behavior of 2-propylsulfanylmethyl-furan is dictated by its moderate
lipophilicity and the presence of two heteroatoms (oxygen and sulfur) capable of hydrogen-
bond acceptance and transition-metal coordination. The quantitative data below summarizes its
core physical and chemical parameters .

Property Value Unit Method / Source
2-
Nomenclature
IUPAC Name (propylsulfanylmethyl)f -
Standard
uran
Molecular Formula CsH120S - Elemental Analysis
_ IUPAC Atomic
Molecular Weight 156.25 g/mol )
Weights
SMILES String CCCsCclcccol - Cheminformatics
. ) Experimental
Boiling Point 91.0 °C (at 15 mm Hg) o
(Distillation)
LogP (Octanol/Water) 2.923 - Crippen Calculated
Water Solubility )
-7.22 mol/L Crippen Calculated
(log10WS)
McGowan Volume 126.34 ml/mol McGowan Method

Causality Insight: The calculated LogP of ~2.92 indicates that the molecule is moderately
lipophilic. This facilitates excellent partitioning into lipid bilayers, which is a prerequisite for its
efficacy as an anti-histaminic agent acting on trans-membrane G-protein coupled receptors
(GPCRs), while also explaining its low aqueous solubility.

Synthetic Methodology

The industrial and laboratory-scale synthesis of 2-propylsulfanylmethyl-furan relies on a
classic bimolecular nucleophilic substitution (Sn2) mechanism. The protocol involves the
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generation of a highly nucleophilic thiolate anion, followed by alkylation with a primary alkyl
halide .

Reaction Rationale

Furfuryl mercaptan (2-furanmethanethiol) is treated with a strong base to deprotonate the thiol
group. Sulfur, being a large and highly polarizable atom, forms an excellent nucleophile
(sodium furfurylmercaptide). The subsequent addition of n-propyl bromide results in an Sn2
attack, displacing the bromide leaving group. Ethanol is typically chosen as the solvent
because it adequately solvates both the ionic thiolate and the non-polar alkyl halide, ensuring a
homogenous reaction mixture that accelerates the rate-determining step.

Furfuryl Mercaptan NaOH / Ethanol
(Starting Material) (Deprotonation)

Acid-Base Reaction

Sodium Furfurylmercaptide n-Propyl Bromide
(Active Nucleophile) (Electrophile)

SN2 Alkylation
(Reflux, 2h)

2-Propylsulfanylmethyl-furan
(Target Thioether)

Click to download full resolution via product page

Synthetic workflow for 2-propylsulfanylmethyl-furan via SN2 alkylation.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process TLC and temperature
monitoring ensure reaction completion before downstream processing.
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e Preparation of the Thiolate:

o Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser,
and an argon inlet.

o Dissolve 0.1 mol (4.0 g) of sodium hydroxide (NaOH) in 150 mL of absolute ethanol.
o Cool the solution to 0°C using an ice bath.

o Slowly add 0.1 mol (11.4 g) of furfuryl mercaptan dropwise over 15 minutes. Self-
Validation: The solution should turn slightly yellow, indicating the formation of sodium
furfurylmercaptide.

o Alkylation (Sn2 Reaction):

o To the stirred thiolate solution, add 0.11 mol (13.5 g) of n-propyl bromide dropwise. (A 10%
molar excess of the electrophile ensures complete consumption of the mercaptan,
preventing foul-smelling unreacted starting material).

o Remove the ice bath and heat the mixture to gentle reflux (approx. 78°C) for 2 hours.

o Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the
strongly UV-active furfuryl mercaptan spot confirms reaction completion.

o Workup and Purification:

o Cool the mixture to room temperature and filter the precipitated sodium bromide (NaBr)
salts.

o Concentrate the filtrate under reduced pressure using a rotary evaporator to remove
ethanol.

o Partition the residue between diethyl ether (100 mL) and distilled water (50 mL). Wash the
organic layer with brine, dry over anhydrous Na2SOa, and evaporate the solvent.

o Purify the crude product via vacuum distillation. Collect the fraction boiling at 91°C at 15
mm Hg.
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Pharmacological Potential: Anti-histaminic Pathway

Beyond its use as a flavor modifier, 2-propylsulfanylmethyl-furan is cataloged as a natural
anti-irritant with anti-histaminic properties . While the exact binding kinetics are proprietary to
specific cosmetic and dermatological formulations, the structural homology to other heterocyclic
thioethers suggests it acts as an inverse agonist or antagonist at the Histamine H1 receptor.

By binding to the H1 receptor, the furan derivative prevents the conformational change required
for Gg/11 protein coupling. This halts the downstream cleavage of phosphatidylinositol 4,5-
bisphosphate (P1P2) into inositol triphosphate (IP3) and diacylglycerol (DAG), thereby
suppressing the intracellular calcium spike that triggers mast cell degranulation and the
inflammatory response.
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2-Propylsulfanylmethyl-furan
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Putative anti-histaminic signaling pathway modulated by 2-propylsulfanylmethyl-furan.
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Analytical Characterization (GC-MS)

For quality control and trace analysis in complex matrices (such as roasted coffee extracts or
dermatological creams), Gas Chromatography-Mass Spectrometry (GC-MS) is the gold
standard. The Kovats Retention Index (RI) provides a reliable metric for identifying 2-
propylsulfanylmethyl-furan independent of specific column dimensions or flow rates .

ble 2: Gas CI | . i

Column Type Stationary Phase Kovats Index (RI) Reference Source
Capillary OV-101 (Non-polar) 1149 Misharina et al. (1988)
) NIST Standard Non-
Capillary 1161 NIST Webbook
polar

Analytical Insight: The slight variation in Rl between 1149 and 1161 is typical depending on the
exact temperature programming and film thickness of the non-polar stationary phase. Analysts
should utilize an alkane standard mixture (C8-C20) to calibrate their specific instrument prior to
quantifying this thioether.
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» To cite this document: BenchChem. [Comprehensive Technical Guide: Chemical Structure,
Properties, and Applications of 2-Propylsulfanylmethyl-furan]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b14005115/docs#comprehensive-
technical-guide-chemical-structure-properties-and-applications-of-2-propylsulfanylmethyl-
furan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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